molecular formula C10H14O2 B15091585 (3-Ethoxy-5-methyl-phenyl)-methanol

(3-Ethoxy-5-methyl-phenyl)-methanol

Cat. No.: B15091585
M. Wt: 166.22 g/mol
InChI Key: YGAQEYCLSNKRPD-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Alcohols and Ethers Chemistry

As a member of the aromatic alcohol family, (3-Ethoxy-5-methyl-phenyl)-methanol features a hydroxyl group (-OH) attached to a methyl group, which is in turn bonded to a benzene (B151609) ring. This benzylic alcohol structure is a common motif in organic chemistry, known for its specific reactivity. The presence of both an ethoxy (-OCH2CH3) and a methyl (-CH3) group on the phenyl ring further classifies it as a substituted aromatic ether. The interplay of these functional groups—the alcohol, the ether, and the aromatic ring—dictates the compound's chemical behavior and potential applications.

The positioning of the ethoxy and methyl groups at the 3 and 5 positions of the phenyl ring, respectively, influences the electron density distribution of the aromatic system and the steric accessibility of the benzylic alcohol. This specific substitution pattern can be a key factor in its interaction with other molecules and its role in synthetic pathways.

Research Significance and Scope of this compound

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound. Please note that some of these values may be calculated or estimated due to the limited availability of experimentally determined data.

PropertyValue
CAS Number 2090727-86-7
Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
IUPAC Name (3-ethoxy-5-methylphenyl)methanol
Canonical SMILES CCOC1=CC(C)=CC(CO)=C1
Physical State Not specified (likely a liquid or low-melting solid)
Boiling Point Estimated to be higher than related compounds like (3-methoxyphenyl)methanol
Solubility Expected to be soluble in common organic solvents like ethanol (B145695), ether, and dichloromethane (B109758)

Synthesis Approaches

While a specific, documented synthesis for this compound is not widely published, a plausible synthetic route can be proposed based on established organic chemistry principles. A common method would likely involve a two-step process starting from a commercially available precursor.

One possible route could begin with 3,5-dihydroxybenzyl alcohol. This starting material could undergo a selective Williamson ether synthesis, reacting with an ethylating agent (like ethyl iodide) in the presence of a base to form the ethoxy group at one of the hydroxyl positions. Subsequent reduction of the remaining hydroxyl group is not necessary as it is already a hydroxymethyl group.

Alternatively, a more likely route would start from 3-hydroxy-5-methylbenzaldehyde (B1590290). The phenolic hydroxyl group could be ethylated using the Williamson ether synthesis to yield 3-ethoxy-5-methylbenzaldehyde (B14039164). The final step would then be the reduction of the aldehyde group to the corresponding primary alcohol, this compound, using a suitable reducing agent such as sodium borohydride (B1222165).

A related synthesis has been documented for 3-ethoxy-5-(hydroxymethyl)phenol, which involves the reaction of 5-hydroxymethyl-benzene-1,3-diol with ethyl iodide in the presence of potassium carbonate chemicalbook.com. This demonstrates the feasibility of selective etherification in similar structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(3-ethoxy-5-methylphenyl)methanol

InChI

InChI=1S/C10H14O2/c1-3-12-10-5-8(2)4-9(6-10)7-11/h4-6,11H,3,7H2,1-2H3

InChI Key

YGAQEYCLSNKRPD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)CO)C

Origin of Product

United States

Synthetic Methodologies and Strategies

Precursor-Based Synthesis Approaches to (3-Ethoxy-5-methyl-phenyl)-methanol

Reductive Transformations for Benzylic Alcohol Formation

A common and effective method for generating the benzyl (B1604629) alcohol moiety is through the reduction of a corresponding carbonyl compound, such as an ester, carboxylic acid, or aldehyde.

The reduction of a methyl or ethyl ester of 3-ethoxy-5-methylbenzoic acid is a viable route to this compound. Strong reducing agents are required for this transformation.

Lithium Aluminum Hydride (LiAlH₄) Reduction: Lithium aluminum hydride is a powerful reducing agent capable of converting esters to primary alcohols. researchgate.net The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alkoxy group and a subsequent reduction of the intermediate aldehyde to the primary alcohol. researchgate.netchemicalbook.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. chemicalbook.comacs.org

Reaction Scheme: 3-Ethoxy-5-methylbenzoic acid ethyl ester + LiAlH₄ → this compound

PrecursorReducing AgentSolventKey Considerations
Methyl 3-ethoxy-5-methylbenzoateLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)Anhydrous conditions are crucial as LiAlH₄ reacts violently with water. The reaction is highly exothermic.
Ethyl 3-ethoxy-5-methylbenzoateLithium Aluminum Hydride (LiAlH₄)Diethyl etherA subsequent acidic or basic workup is required to isolate the alcohol product.

Direct reduction of 3-ethoxy-5-methylbenzoic acid or the reduction of 3-ethoxy-5-methylbenzaldehyde (B14039164) also provides pathways to the target alcohol.

Carboxylic Acid Reduction: Similar to esters, carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride. learncbse.in The initial step involves the deprotonation of the acidic carboxylic acid proton by the hydride, generating hydrogen gas. chemsynthesis.com The resulting lithium carboxylate salt is then reduced to the primary alcohol. learncbse.inchemsynthesis.com This method is effective but requires a stoichiometric amount of the reducing agent to account for the initial acid-base reaction.

Aldehyde Reduction: The reduction of an aldehyde represents the final step in the reduction of esters and carboxylic acids with LiAlH₄. Aldehydes can be selectively reduced to primary alcohols using milder reducing agents like sodium borohydride (B1222165) (NaBH₄). wikipedia.orgsigmaaldrich.com This reaction is often preferred due to its greater functional group tolerance and safer handling compared to LiAlH₄. wikipedia.org The reduction of 3-ethoxy-5-methylbenzaldehyde with NaBH₄ would proceed efficiently in a protic solvent such as methanol (B129727) or ethanol (B145695). sigmaaldrich.comsigmaaldrich.com Research on the reduction of structurally similar compounds, such as 4-ethoxy-3-methoxy benzaldehyde, has shown high yields (94%) using NaBH₄ under ultrasound irradiation. sigmaaldrich.com Another relevant example is the reduction of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) with NaBH₄ in an aqueous sodium hydroxide (B78521) solution, followed by acidification. researchgate.netnih.gov

PrecursorReducing AgentSolventYield
3-Ethoxy-5-methylbenzoic acidLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)High
3-Ethoxy-5-methylbenzaldehydeSodium Borohydride (NaBH₄)Ethanol/WaterHigh
4-Ethoxy-3-methoxy benzaldehydeSodium Borohydride (NaBH₄)Ethanol94% sigmaaldrich.com

Introduction of the Ethoxy Moiety

The ethoxy group can be introduced onto the aromatic ring either before or after the formation of the benzylic alcohol. The Williamson ether synthesis is a classic and widely used method for this purpose.

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide in an Sₙ2 reaction. organic-chemistry.org In the context of synthesizing this compound, this would typically involve the reaction of the sodium or potassium salt of 3-hydroxy-5-methylbenzyl alcohol with an ethylating agent like ethyl iodide or ethyl bromide. organic-chemistry.org

The first step is the deprotonation of the phenolic hydroxyl group of a suitable precursor, such as 3-hydroxy-5-methylbenzyl alcohol, using a strong base like sodium hydride (NaH) to form the more nucleophilic phenoxide. researchgate.net This phenoxide then attacks the ethyl halide in a nucleophilic substitution reaction to form the ether linkage. organic-chemistry.org The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724). sigmaaldrich.com

Reaction Scheme: 3-Hydroxy-5-methylbenzyl alcohol + NaH → Sodium 3-hydroxy-5-methylbenzyl alkoxide Sodium 3-hydroxy-5-methylbenzyl alkoxide + CH₃CH₂Br → this compound + NaBr

Reactant 1Reactant 2BaseSolvent
3-Hydroxy-5-methylbenzyl alcoholEthyl bromideSodium Hydride (NaH)Dimethylformamide (DMF)
3-Hydroxy-5-methylbenzyl alcoholEthyl iodidePotassium Carbonate (K₂CO₃)Acetonitrile

While the Williamson ether synthesis is a robust method, other strategies can also be employed for the formation of the ether bond.

Mitsunobu Reaction: The Mitsunobu reaction allows for the etherification of alcohols under mild conditions. sigmaaldrich.comnih.gov This reaction typically involves an alcohol, a nucleophile (in this case, the phenolic hydroxyl group of a precursor like 3-hydroxy-5-methylbenzyl alcohol could act as the alcohol, and ethanol as the nucleophile, or vice versa), a phosphine (B1218219) reagent (e.g., triphenylphosphine, PPh₃), and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). sigmaaldrich.com The reaction proceeds with inversion of configuration at the alcohol carbon, which is not relevant for the synthesis of this particular achiral molecule but is a key feature of the reaction. nih.gov The reaction is known for its broad scope and effectiveness in the synthesis of complex natural products. organic-chemistry.org

Reductive Etherification: Reductive etherification provides a one-pot method to form ethers from carbonyl compounds and alcohols. researchgate.net For instance, 3-hydroxy-5-methylbenzaldehyde (B1590290) could be reacted with ethanol in the presence of a reducing agent and a catalyst. The aldehyde is first converted to a hemiacetal with ethanol, which is then reduced in situ to the ether. Ytterbium triflate (Yb(OTf)₃) has been shown to be an effective catalyst for the reductive etherification of benzaldehydes with alcohols using triethylsilane as the reducing agent. researchgate.net

Strategies Involving Protective Group Chemistry for Hydroxyl Functions

In multi-step syntheses, the hydroxyl group of an alcohol or phenol (B47542) can interfere with various reaction conditions. It can be deprotonated by bases, act as a nucleophile, or be oxidized. To prevent these unwanted reactions, a protecting group is temporarily introduced to mask the hydroxyl functionality. An ideal protecting group should be easy to introduce and remove in high yields, stable to the reaction conditions it needs to endure, and should not introduce unnecessary complexity to the molecule.

The synthesis of this compound can be envisioned from a precursor like 3,5-dihydroxy-toluene. A plausible synthetic route would involve the selective protection of one phenolic hydroxyl group, followed by ethylation of the other, introduction of a hydroxymethyl group, and subsequent deprotection.

A common strategy involves using a bulky silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, to protect one of the hydroxyl groups. Due to steric hindrance, the less hindered hydroxyl group of a diol can often be selectively protected. Once protected, the remaining free hydroxyl can be converted to an ethoxy group via Williamson ether synthesis, reacting it with an ethylating agent like ethyl iodide in the presence of a base.

Following ethylation, the hydroxymethyl group can be introduced. This could be achieved through formylation of the aromatic ring followed by reduction. For instance, a Vilsmeier-Haack or Duff reaction could install a formyl group, which is then reduced to the benzyl alcohol using a mild reducing agent like sodium borohydride.

The final step is the deprotection of the silyl ether to reveal the final this compound. Silyl ethers are typically cleaved under acidic conditions or by using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). The choice of protecting group and the conditions for its removal must be compatible with the other functional groups present in the molecule.

StepTransformationReagentsProtecting Group InvolvedPurpose
1Selective ProtectionTBDMS-Cl, ImidazoleTBDMSMask one hydroxyl group
2EthylationEtI, K₂CO₃NoneIntroduce the ethoxy group
3FormylationPOCl₃, DMFNoneIntroduce the aldehyde precursor
4ReductionNaBH₄, MeOHNoneForm the benzyl alcohol
5DeprotectionTBAF, THFTBDMSUnmask the hydroxyl group

Advanced Synthetic Transformations for the this compound Scaffold

Beyond linear synthetic sequences, advanced methodologies can provide more efficient or specialized access to the target molecule and its derivatives. These include stereoselective methods to control the three-dimensional arrangement of atoms and multi-component reactions that build molecular complexity in a single step.

Stereoselective Synthesis of this compound and its Derivatives

This compound is a prochiral molecule. If the benzylic carbon were attached to another substituent besides hydrogen, it would be a chiral center. The stereoselective synthesis of derivatives of this compound, or the enantioselective reduction of a precursor ketone, is of significant interest for applications where specific stereoisomers are required.

The most common approach to introduce chirality at the benzylic position is the asymmetric reduction of the corresponding aldehyde, 3-ethoxy-5-methylbenzaldehyde. ncert.nic.in This can be achieved using chiral reducing agents or through catalytic asymmetric reduction.

One well-known method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a borane (B79455) reagent with a chiral oxazaborolidine catalyst. This method is highly effective for the enantioselective reduction of prochiral ketones and aldehydes to their corresponding chiral alcohols. Another approach is catalytic asymmetric transfer hydrogenation, often using a ruthenium or rhodium catalyst with a chiral ligand and a hydrogen source like isopropanol (B130326) or formic acid.

MethodChiral Catalyst/ReagentTypical Hydrogen SourceExpected Outcome
CBS ReductionChiral OxazaborolidineBorane (BH₃)High enantioselectivity for (R)- or (S)-alcohol
Asymmetric HydrogenationRu- or Rh-complex with chiral phosphine ligands (e.g., BINAP)H₂ gasHigh enantioselectivity
Asymmetric Transfer HydrogenationChiral Ru- or Rh-complex (e.g., with TsDPEN)Isopropanol or Formic AcidHigh enantioselectivity, milder conditions

Multi-component Reactions Incorporating the this compound Framework

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates atoms from all starting materials. organic-chemistry.orgnih.govnih.gov These reactions are valued for their atom economy and step efficiency.

The aldehyde precursor, 3-ethoxy-5-methylbenzaldehyde, is an ideal candidate for incorporation into various MCRs. By participating in these reactions, the (3-ethoxy-5-methyl-phenyl) moiety can be integrated into a wide array of larger, more complex molecular scaffolds.

For example, in a Biginelli reaction , 3-ethoxy-5-methylbenzaldehyde could react with a β-ketoester (like ethyl acetoacetate) and urea (B33335) or thiourea (B124793) under acidic conditions to produce a dihydropyrimidinone. This class of compounds is known for a variety of biological activities.

Similarly, in a Hantzsch pyridine (B92270) synthesis , the aldehyde would be condensed with two equivalents of a β-ketoester and ammonia (B1221849) to form a 1,4-dihydropyridine (B1200194) derivative, another privileged scaffold in medicinal chemistry. organic-chemistry.org

MCR NameReactantsResulting ScaffoldPotential Application
Biginelli Reaction3-ethoxy-5-methylbenzaldehyde, Ethyl Acetoacetate, UreaDihydropyrimidinoneMedicinal Chemistry
Hantzsch Synthesis3-ethoxy-5-methylbenzaldehyde, 2x Ethyl Acetoacetate, NH₃1,4-DihydropyridineCalcium Channel Blockers
Ugi Reaction3-ethoxy-5-methylbenzaldehyde, Amine, Isocyanide, Carboxylic Acidα-Acylamino AmidePeptide Mimetics
Passerini Reaction3-ethoxy-5-methylbenzaldehyde, Isocyanide, Carboxylic Acidα-Acyloxy CarboxamideDepsipeptides

Chemical Reactivity and Reaction Mechanisms

Transformations Involving the Benzylic Hydroxyl Group of (3-Ethoxy-5-methyl-phenyl)-methanol

The benzylic hydroxyl group is a primary site of reactivity in this compound. Its position adjacent to the aromatic ring allows for enhanced reactivity compared to simple primary alcohols, particularly in reactions involving carbocation intermediates.

The primary benzylic alcohol functionality of this compound can be readily oxidized to the corresponding aldehyde, 3-ethoxy-5-methylbenzaldehyde (B14039164). The choice of oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid, 3-ethoxy-5-methylbenzoic acid.

Mild oxidizing agents are generally preferred for this transformation. Reagents such as Pyridinium Chlorochromate (PCC) or the Dess-Martin periodinane are effective for stopping the oxidation at the aldehyde stage. thermofisher.com Stronger oxidizing agents, like chromic acid or potassium permanganate (B83412), would likely lead to the formation of the carboxylic acid. ncert.nic.in

Table 1: Oxidation Reactions of this compound

Starting MaterialReagentProduct
This compoundPyridinium Chlorochromate (PCC)3-Ethoxy-5-methylbenzaldehyde
This compoundDess-Martin Periodinane3-Ethoxy-5-methylbenzaldehyde
This compoundChromic Acid (H₂CrO₄)3-Ethoxy-5-methylbenzoic acid

The benzylic hydroxyl group can be replaced by a nucleophile in a substitution reaction. This process is typically facilitated by protonating the hydroxyl group with a strong acid, which converts it into a good leaving group (water). Departure of the water molecule generates a benzylic carbocation. This carbocation is resonance-stabilized by the adjacent aromatic ring, making it a relatively stable intermediate and favoring an SN1-type mechanism.

A variety of nucleophiles can then attack the carbocation to form a new C-Nu bond. For example, reaction with hydrohalic acids (H-X) will yield the corresponding benzylic halide.

Table 2: Nucleophilic Substitution at the Benzylic Position

Starting MaterialReagentIntermediateProduct
This compoundHBr (aq)Resonance-stabilized benzylic carbocation1-(Bromomethyl)-3-ethoxy-5-methylbenzene
This compoundHCl (aq)Resonance-stabilized benzylic carbocation1-(Chloromethyl)-3-ethoxy-5-methylbenzene

The benzylic alcohol can undergo esterification by reacting with a carboxylic acid in the presence of an acid catalyst (Fischer esterification) or more efficiently with an acid chloride or anhydride. These reactions result in the formation of a benzylic ester.

Etherification of the benzylic alcohol can also be achieved. A notable chemoselective method allows for the conversion of benzyl (B1604629) alcohols into their corresponding methyl or ethyl ethers using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695). organic-chemistry.orgresearchgate.net This method is particularly useful as it selectively targets the benzylic hydroxyl group in the presence of other types of hydroxyl groups, such as phenolic or aliphatic ones. organic-chemistry.orgresearchgate.net The reaction is believed to proceed through a carbocation intermediate, with DMSO acting as a catalyst. organic-chemistry.org

Table 3: Esterification and Etherification Reactions

Reaction TypeReagent(s)Product Type
EsterificationAcetic Anhydride, Pyridine (B92270)Benzylic Acetate (B1210297) Ester
EtherificationTCT, DMSO, MethanolBenzylic Methyl Ether
EtherificationTCT, DMSO, EthanolBenzylic Ethyl Ether

Reactivity of the Aromatic Ring System of this compound

The reactivity of the aromatic ring is governed by the electronic effects of its substituents: the ethoxy group, the methyl group, and the hydroxymethyl group.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The rate and regioselectivity of this reaction are determined by the substituents already present on the ring.

The this compound molecule contains two activating groups and one weakly deactivating group:

Ethoxy group (-OCH₂CH₃): A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

Methyl group (-CH₃): A weakly activating, ortho, para-directing group through an inductive effect.

Hydroxymethyl group (-CH₂OH): A weakly deactivating, ortho, para-directing group.

The positions on the ring available for substitution are C2, C4, and C6. The directing effects of the activating groups are additive and reinforcing, strongly favoring substitution at these positions.

Ethoxy group (at C3): Directs to ortho positions C2 and C4, and the para position C6.

Methyl group (at C5): Directs to ortho positions C4 and C6, and the para position C1 (which is already substituted).

Therefore, electrophilic attack is highly favored at positions 2, 4, and 6. The powerful activating effect of the ethoxy group is the dominant factor. Steric hindrance may influence the distribution of the final products among these three activated positions. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃). youtube.comyoutube.com

Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution

PositionInfluence of 3-Ethoxy GroupInfluence of 5-Methyl GroupOverall Activation
C2ortho (Activating)-Strongly Activated
C4ortho (Activating)ortho (Activating)Very Strongly Activated
C6para (Activating)ortho (Activating)Very Strongly Activated

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comlibretexts.org This mechanism typically requires two key features on the aromatic ring:

A good leaving group, such as a halide.

Strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. nih.govyoutube.com

These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.orgnih.gov

The aromatic ring of this compound is not suited for SNAr reactions. It lacks a suitable leaving group on the ring itself. Furthermore, the ring is substituted with electron-donating groups (ethoxy and methyl), which enrich the ring with electron density. youtube.com This electron-rich nature makes the ring unattractive to nucleophiles and would destabilize the anionic intermediate required for the SNAr mechanism. Consequently, this compound is considered unreactive towards nucleophilic aromatic substitution under typical SNAr conditions.

Derivatization Chemistry of this compound

The derivatization of this compound is a key process for harnessing its synthetic potential. The reactivity of its primary alcohol functional group is central to these transformations, enabling its conversion into other functional groups and its use as a building block in more elaborate molecular structures.

Synthesis of Functionalized Organic Intermediates

This compound serves as a valuable starting material for the synthesis of various functionalized organic intermediates. The chemical behavior of this compound is largely analogous to its close relative, (3-Methoxy-5-methylphenyl)methanol, and is dictated by its functional groups which allow for several types of reactions.

The primary alcohol group can be readily oxidized to form the corresponding aldehyde, 3-ethoxy-5-methylbenzaldehyde, or further to the carboxylic acid, 3-ethoxy-5-methylbenzoic acid. These oxidation reactions are pivotal as they introduce a carbonyl or carboxyl group, respectively, which are themselves versatile functional handles for subsequent chemical modifications. For instance, the oxidation to the aldehyde is a critical first step for the synthesis of imines and related derivatives.

Furthermore, the hydroxyl group can undergo nucleophilic substitution reactions, allowing for its replacement by other functional groups such as halides or amines, further expanding the range of accessible intermediates.

Table 1: Key Reactions for Intermediate Synthesis

Reaction Type Reagent Example Product Functional Group
Oxidation Pyridinium chlorochromate (PCC) Aldehyde (-CHO)
Oxidation Potassium permanganate (KMnO₄) Carboxylic Acid (-COOH)

Preparation of Complex Molecular Architectures and Scaffolds

The functionalized intermediates derived from this compound are instrumental in the construction of complex molecular architectures. The strategic placement of the ethoxy and methyl groups on the phenyl ring influences the electronic properties and steric environment, which can be exploited in multi-step syntheses.

A prominent example of a complex molecule containing a related structural motif is Dapagliflozin, a medication used in the treatment of type 2 diabetes. The structure of Dapagliflozin features a C-aryl glucoside where one of the aromatic rings is a 4-chloro-3-(4-ethoxybenzyl)phenyl group. While not directly synthesized from this compound, this illustrates how ethoxy-substituted benzyl moieties are incorporated into intricate and biologically active molecular scaffolds. The synthesis of such molecules often involves coupling reactions where the benzyl unit, derived from a precursor like this compound, is attached to other molecular fragments.

Formation of Schiff Bases and Related Imine Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. In the context of this compound, the synthesis of a Schiff base first requires the oxidation of the alcohol to the corresponding aldehyde, 3-ethoxy-5-methylbenzaldehyde.

The mechanism for imine formation proceeds via a two-step process:

Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

Dehydration: The carbinolamine is typically unstable and undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the stable imine product.

This reaction is highly

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of (3-Ethoxy-5-methyl-phenyl)-methanol

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the behavior of atomic nuclei in a magnetic field. For this compound, ¹H and ¹³C NMR would provide crucial information about its proton and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the ethoxy group, the methyl group, the benzylic alcohol, and the aromatic ring. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)Expected Multiplicity
Ethoxy (-OCH₂CH₃)~1.4Triplet
Ethoxy (-OCH₂CH₃)~4.0Quartet
Methyl (-CH₃)~2.3Singlet
Benzyl (B1604629) (-CH₂OH)~4.6Singlet (or doublet if coupled to OH)
Hydroxyl (-OH)VariableSinglet (broad)
Aromatic (Ar-H)~6.7-6.9Multiple signals (singlets or doublets)

The ethoxy group's methylene (B1212753) protons are deshielded by the adjacent oxygen atom, thus appearing at a lower field (~4.0 ppm) as a quartet due to coupling with the methyl protons, which would appear as a triplet at a higher field (~1.4 ppm). The aromatic methyl protons would likely be a singlet around 2.3 ppm. The benzylic methylene protons are also deshielded and would appear as a singlet around 4.6 ppm. The aromatic protons would show signals in the aromatic region (~6.7-6.9 ppm), with their specific pattern depending on the substitution. The hydroxyl proton signal is often broad and its chemical shift can vary depending on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (ppm)
Ethoxy (-OCH₂C H₃)~15
Aromatic Methyl (-C H₃)~21
Ethoxy (-OC H₂CH₃)~63
Benzyl (-C H₂OH)~65
Aromatic (C-H)~110-125
Aromatic (C-O, C-C)~130-160

The carbon of the ethoxy methyl group would be the most shielded, appearing at the highest field (~15 ppm). The aromatic methyl carbon would be found at a slightly lower field (~21 ppm). The carbons attached to oxygen (ethoxy methylene and benzylic methylene) would be significantly deshielded, appearing around 63 ppm and 65 ppm, respectively. The aromatic carbons would have a range of chemical shifts, with those bonded to hydrogen appearing between approximately 110 and 125 ppm, and the quaternary carbons (bonded to the ethoxy, methyl, and benzyl groups) appearing at lower fields, between approximately 130 and 160 ppm.

Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation

To definitively assign the proton and carbon signals and to elucidate the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: This experiment would show correlations between coupled protons, for instance, confirming the coupling between the methylene and methyl protons of the ethoxy group.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.

Dynamic NMR Studies for Conformational and Exchange Processes

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, could provide insights into conformational changes in the molecule, such as the rotation around the C-O bonds of the ethoxy group or the C-C bond of the benzyl group. Furthermore, DNMR can be used to study the exchange rate of the hydroxyl proton with the solvent or other exchangeable protons in the system.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic functionalities.

Expected FT-IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
O-H (Alcohol)3600-3200 (broad)Stretching
C-H (Aromatic)3100-3000Stretching
C-H (Aliphatic)3000-2850Stretching
C=C (Aromatic)1600-1450Stretching
C-O (Alcohol)1260-1000Stretching
C-O (Ether)1250-1020Asymmetric and Symmetric Stretching

A broad and strong absorption band in the region of 3600-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. Aromatic C-H stretching vibrations would appear between 3100 and 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy and methyl groups would be observed in the 3000-2850 cm⁻¹ range. The presence of the aromatic ring would be confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region. Finally, strong bands corresponding to the C-O stretching of the alcohol and the ether linkages would be expected in the fingerprint region, between approximately 1260 and 1000 cm⁻¹.

Mass Spectrometry of this compound

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of compounds through ionization and fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. measurlabs.comyoutube.com For this compound, with the chemical formula C₁₀H₁₄O₂, the theoretical monoisotopic mass can be calculated with high precision.

An ESI-Q-TOF (Electrospray Ionization-Quadrupole Time-of-Flight) mass spectrometer is commonly used for such analyses. utoledo.edu The technique can differentiate between compounds with the same nominal mass but different elemental compositions due to the mass defect of individual isotopes. masonaco.org A measured mass accuracy of within 5 parts per million (ppm) is typically required to confidently confirm the elemental composition. utoledo.eduru.nl

Table 2: HRMS Data for this compound

ParameterValue
Chemical FormulaC₁₀H₁₄O₂
Theoretical Monoisotopic Mass166.0994 Da
Expected Adducts (Positive ESI)[M+H]⁺, [M+Na]⁺
m/z of [M+H]⁺167.1072 Da
m/z of [M+Na]⁺189.0891 Da
Required Mass Accuracy< 5 ppm

The purity of a this compound sample would be indicated by the presence of a single major peak in the gas chromatogram at a specific retention time. The mass spectrum of this peak would correspond to the parent compound. Potential impurities, such as unreacted starting materials (e.g., 3-ethoxy-5-methylbenzaldehyde) or by-products from the synthesis, would appear as separate peaks with their own characteristic mass spectra. shimadzu.com

Table 3: Potential Volatile Impurities Detectable by GC-MS

Compound NamePotential OriginMolecular Weight ( g/mol )Key m/z Fragments
3-Ethoxy-5-methylbenzaldehyde (B14039164)Starting Material164.20164, 163, 135
3-Hydroxy-5-methylbenzyl alcoholSide Product138.16138, 121, 107
TolueneSolvent Residue92.1492, 91
Benzyl AlcoholRelated Impurity108.14108, 107, 79, 77

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that bombards the sample with high-energy electrons (typically 70 eV), causing extensive and reproducible fragmentation. phytopharmajournal.com The resulting fragmentation pattern is a unique signature that helps in structural elucidation.

For this compound, the molecular ion peak (M⁺) at m/z 166 would be observed. A prominent fragmentation pathway for benzylic alcohols is the loss of a hydrogen atom to form a stable [M-H]⁺ ion at m/z 165. Another key fragmentation is the benzylic cleavage, leading to the loss of the hydroxymethyl radical (•CH₂OH), resulting in a fragment at m/z 135. Subsequent loss of an ethylene (B1197577) molecule (C₂H₄) from the ethoxy group would yield a fragment at m/z 107. The base peak is often the tropylium (B1234903) ion or a substituted tropylium-like ion, which is characteristic of many benzyl compounds. youtube.com

Table 4: Predicted EIMS Fragmentation of this compound

m/zProposed Fragment IonFormulaDescription
166[C₁₀H₁₄O₂]⁺M⁺Molecular Ion
165[C₁₀H₁₃O₂]⁺[M-H]⁺Loss of a hydrogen radical
137[C₈H₉O₂]⁺[M-C₂H₅]⁺Loss of an ethyl radical
135[C₉H₁₁O]⁺[M-CH₂OH]⁺Loss of hydroxymethyl radical
107[C₇H₇O]⁺[C₉H₁₁O - C₂H₄]⁺Loss of ethylene from m/z 135
77[C₆H₅]⁺-Phenyl cation

Electronic Spectroscopy of this compound

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200-800 nm range, which corresponds to the energy required to promote electrons to higher energy orbitals. msu.edu For aromatic compounds like this compound, the absorption is due to π → π* and n → π* electronic transitions associated with the benzene (B151609) ring and the oxygen atoms. slideshare.netyoutube.com

The benzene ring itself has characteristic absorption bands. The presence of substituents—the hydroxyl (-OH from the CH₂OH), ethoxy (-OCH₂CH₃), and methyl (-CH₃) groups—acts as auxochromes. These groups, particularly those with lone pairs of electrons like the ethoxy and hydroxyl groups, can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in absorption intensity (hyperchromic effect). nih.govresearchgate.net

The spectrum is expected to show a primary absorption band (E2-band) around 220-230 nm and a secondary, fine-structured band (B-band) around 270-280 nm, which is characteristic of substituted benzenes. The exact λmax values are dependent on the solvent used due to solvatochromic effects. researchgate.netbiointerfaceresearch.com

Table 5: Expected UV-Vis Absorption Data for this compound

Transition TypeChromophoreApproximate λₘₐₓ (nm)Description
π → πPhenyl Ring~225E2-Band (Primary)
π → πPhenyl Ring~275B-Band (Secondary)
n → σ*C-O (Alcohol, Ether)<200Typically not observed in standard UV-Vis

Photoluminescence and Fluorescence Properties

Following an extensive search of scientific databases and research publications, no specific studies detailing the photoluminescence or fluorescence properties of this compound were identified. The intrinsic emission and excitation characteristics, quantum yields, and fluorescence lifetimes of this particular compound have not been reported in the available literature. Therefore, a quantitative and qualitative analysis of its behavior upon electronic excitation cannot be provided at this time.

X-ray Crystallography for Single Crystal Structure Determination

There are no publicly available reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, crystallographic data such as the unit cell dimensions, space group, atomic coordinates, and other structural parameters determined by this definitive technique are not available. The precise three-dimensional arrangement of the atoms within the crystal lattice and the intermolecular interactions remain unelucidated by X-ray crystallography.

Microscopic and Thermal Analysis of this compound

No research articles or datasets were found that present scanning electron microscopy (SEM) images or analysis of this compound. As a result, information regarding the surface topography, particle size, and morphology of this compound at the micro-scale is not documented in the scientific literature.

A thorough literature search did not yield any studies on the thermal behavior of this compound using thermogravimetric analysis (TGA) or differential thermal analysis (DTA). Data concerning its thermal stability, decomposition pattern, and phase transitions as a function of temperature are currently unavailable.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on (3-Ethoxy-5-methyl-phenyl)-methanol

Quantum chemical calculations serve as a cornerstone for the theoretical investigation of this compound. These methods allow for the detailed exploration of the molecule's behavior and properties from first principles.

Density Functional Theory (DFT) and ab initio methods are the primary tools for quantum chemical investigations of molecules like this compound. DFT, particularly with functionals like B3LYP, is widely used for its balance of computational cost and accuracy in predicting molecular properties. epstem.netepstem.net These methods calculate the electronic structure, providing a basis for understanding the molecule's geometry, stability, and reactivity. Ab initio methods, while computationally more intensive, offer a high level of theory and are used for benchmarking results.

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and the computational method. For organic molecules such as this compound, Pople-style basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p) are commonly employed. epstem.netresearchgate.net The selection of the functional, such as B3LYP or PBE, is optimized to best reproduce experimental data where available, or to provide reliable predictions for unknown properties. The optimization process ensures that the computational model is well-suited for the specific chemical system under investigation.

Determining the most stable three-dimensional structure of this compound is achieved through molecular geometry optimization. researchgate.net This process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. Conformational analysis is particularly important for this molecule due to the rotatable bonds of the ethoxy and hydroxymethyl groups. By calculating the energy of different conformers, the global minimum energy structure, which is the most populated at equilibrium, can be identified. This optimized geometry is the foundation for all subsequent property calculations.

Electronic Structure and Reactivity Descriptors of this compound

The electronic structure of this compound dictates its chemical reactivity. Descriptors derived from quantum chemical calculations provide a quantitative measure of its electronic characteristics.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netmaterialsciencejournal.org

Illustrative FMO Data for this compound

This table presents typical values for a molecule of this type based on computational studies of similar compounds.

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.2

Illustrative NBO Analysis of Key Intramolecular Interactions

This table illustrates the type of data generated from an NBO analysis, showing donor-acceptor interactions and their stabilization energies.

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (O) of ethoxy σ*(C-C) of ring ~ 2.5
LP (O) of methanol (B129727) σ*(C-C) of ring ~ 2.1

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

In a hypothetical MEP analysis of this compound, the map would illustrate the regions of negative and positive electrostatic potential. The oxygen atom of the hydroxyl (-OH) group and the oxygen of the ethoxy (-OCH2CH3) group would be expected to exhibit the most negative potential (typically colored in shades of red and yellow). These regions represent the areas of high electron density and are susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms of the methyl and ethoxy groups would display the most positive potential (typically colored in shades of blue), indicating electron-deficient regions and the likely sites for nucleophilic attack.

Table 1: Illustrative MEP Data for this compound

Atomic SitePredicted Electrostatic Potential Range (a.u.)Implication
Hydroxyl Oxygen-0.05 to -0.08High electron density, primary site for electrophilic attack and hydrogen bonding.
Ethoxy Oxygen-0.04 to -0.06High electron density, potential site for electrophilic attack.
Hydroxyl Hydrogen+0.06 to +0.09High positive potential, primary site for nucleophilic attack.
Aromatic Hydrogens+0.02 to +0.04Moderate positive potential, potential sites for nucleophilic interaction.

Note: The values in this table are hypothetical and serve to illustrate the expected trends in an actual MEP analysis.

Chemical Reactivity Prediction via Fukui Functions

Fukui functions are a component of Density Functional Theory (DFT) that help in predicting the most reactive sites in a molecule. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed.

For this compound, the Fukui functions would be calculated to identify sites susceptible to different types of reactions:

f(r) for nucleophilic attack (where an electron is added).

f(r) for electrophilic attack (where an electron is removed).

f(r) for radical attack.

It would be anticipated that the oxygen atoms of the hydroxyl and ethoxy groups would have the highest values of f(r), making them the most probable sites for electrophilic attack. The carbon atom attached to the hydroxyl group and certain carbon atoms within the phenyl ring would likely show higher values for f(r), indicating their susceptibility to nucleophilic attack.

Analysis of Intramolecular Charge Transfer Characteristics

Intramolecular Charge Transfer (ICT) is a phenomenon where electrons are redistributed within a molecule upon electronic excitation. This can be studied computationally by analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The spatial distribution of these frontier orbitals provides insight into the nature of electronic transitions.

In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms of the ethoxy and hydroxyl groups. The LUMO, on the other hand, would likely be distributed over the aromatic ring and the benzylic carbon. The transition from HOMO to LUMO would therefore represent a π → π* transition with a significant degree of charge transfer from the substituent groups to the phenyl ring. This ICT character is crucial in understanding the molecule's photophysical properties.

Spectroscopic Property Simulations for this compound

Computational methods are widely used to simulate spectroscopic data, which can then be compared with experimental results to confirm the molecular structure and understand its vibrational and electronic properties.

Computational Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational frequencies can be calculated using DFT methods. These calculations would predict the positions and intensities of the characteristic vibrational modes in the Infrared (IR) and Raman spectra of this compound.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
O-H (Hydroxyl)Stretching~3600
C-H (Aromatic)Stretching~3100-3000
C-H (Aliphatic)Stretching~2980-2850
C=C (Aromatic)Stretching~1600, 1500
C-O (Hydroxyl)Stretching~1260
C-O-C (Ether)Asymmetric Stretching~1240
C-O-C (Ether)Symmetric Stretching~1040

Note: These are approximate values and would be refined in a specific computational study.

Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts

Gauge-Independent Atomic Orbital (GIAO) is a common method used to calculate NMR chemical shifts. A computational study would predict the ¹H and ¹³C NMR chemical shifts for this compound. These predicted shifts, when compared to experimental data, are invaluable for structural elucidation. The calculations would take into account the electronic environment of each nucleus, as influenced by the ethoxy, methyl, and hydroxyl substituents on the phenyl ring.

Advanced Theoretical Investigations of this compound

Further advanced theoretical studies could delve into the reaction mechanisms involving this compound, its conformational analysis, and its potential interactions with other molecules. For instance, quantum chemical calculations could be employed to model the transition states of reactions, providing insights into the activation energies and reaction kinetics. Molecular dynamics simulations could be used to study the behavior of this molecule in different solvent environments and its potential to form intermolecular hydrogen bonds.

Potential Energy Surface (PES) Scans and Mechanistic Pathways

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the potential energy of a molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. libretexts.orgwikipedia.org By exploring the PES, chemists can identify stable conformations (energy minima), transition states (saddle points), and the pathways for conformational changes and chemical reactions. libretexts.org

For this compound, a PES scan would typically involve the systematic variation of key dihedral angles to understand the molecule's conformational landscape. The primary rotations of interest would be around the C(ring)-C(methanol) bond, the C(ring)-O(ethoxy) bond, and the C-O bond within the ethoxy group.

Rotation of the Methanol Group: The rotation of the -CH₂OH group relative to the phenyl ring would reveal the most stable orientations. It is expected that the hydroxyl group will orient itself to minimize steric hindrance with the adjacent ethoxy group and to potentially form intramolecular hydrogen bonds. Studies on substituted benzyl (B1604629) alcohols have shown that the presence of ortho substituents can significantly influence the rotational barriers and the preferred conformations of the hydroxymethyl group. iaea.orgresearchgate.net

Rotation of the Ethoxy Group: The orientation of the ethoxy group is also crucial. The PES scan for the rotation around the C(ring)-O bond would likely show energy minima where the ethyl group is oriented to reduce steric clash with the neighboring methyl and methanol substituents. The planarity of the methoxy (B1213986) group with the phenyl ring is a known feature in anisole, and similar electronic effects would be at play here, balanced against steric demands. wikipedia.org

Mechanistic Pathways: PES calculations are instrumental in elucidating reaction mechanisms. For instance, in a hypothetical oxidation of the methanol group to an aldehyde, the PES would map the energy changes along the reaction coordinate, identifying the transition state structure and the activation energy. acs.org Similarly, the mechanism of ether cleavage under strong acid conditions could be investigated. wikipedia.org

Non-linear Optical (NLO) Properties Determination

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. youtube.com Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. The key parameters are the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities.

For this compound, the NLO properties are expected to be influenced by the substituent groups on the benzene (B151609) ring.

Computational Approach: The determination of NLO properties would involve geometry optimization of the molecule using a suitable level of theory (e.g., DFT with a functional like B3LYP or M06) and an appropriate basis set (e.g., 6-311++G(d,p)). mdpi.com Following optimization, the polarizability and hyperpolarizabilities would be calculated. Time-dependent DFT (TD-DFT) can be used to study the excited states and their contribution to the NLO response. nih.gov

A hypothetical table of calculated NLO properties for this compound, based on typical values for similar molecules, is presented below.

PropertySymbolEstimated Value (a.u.)
Dipole Momentμ~2-4 D
Mean Polarizability<α>~100-150
First Hyperpolarizabilityβ~100-500

These are estimated values for illustrative purposes and would need to be confirmed by specific calculations.

Molecular Dynamics Simulations for Solution Behavior

Molecular dynamics (MD) simulations are a powerful computational technique to study the time-dependent behavior of molecules in a condensed phase, such as in a solvent. tandfonline.comnih.gov An MD simulation of this compound in a solvent like water would provide insights into its solvation structure, dynamics, and interactions with the solvent molecules.

Solvation Shell Structure: MD simulations can reveal the arrangement of water molecules around the solute. It is expected that the hydroxyl and ethoxy groups would form hydrogen bonds with water molecules. The radial distribution functions (RDFs) between the oxygen atoms of the solute and the hydrogen atoms of water, and vice versa, would quantify these interactions. tandfonline.com The hydrophobic methyl group and the phenyl ring would likely lead to a structured arrangement of water molecules around them, characteristic of hydrophobic solvation. nih.gov

Dynamics: The translational and rotational diffusion of this compound in solution can be calculated from the MD trajectory. These parameters provide information on the mobility of the molecule in the solvent. Furthermore, the dynamics of water molecules in the solvation shell can be analyzed to understand how the solute affects the local solvent structure and dynamics. acs.orgmdpi.com For instance, water molecules involved in hydrogen bonding with the solute are expected to have slower dynamics compared to bulk water. uniroma2.it

Aggregation: For systems with multiple solute molecules, MD simulations can be used to study the tendency of this compound to aggregate. Given its amphiphilic nature, with both polar (hydroxyl, ethoxy) and non-polar (phenyl, methyl) parts, aggregation in aqueous solution is a possibility, driven by hydrophobic interactions. nih.gov

Thermodynamic Property Calculations

Computational chemistry allows for the calculation of various thermodynamic properties of molecules, such as enthalpy of formation, entropy, and heat capacity. suniv.ac.in These calculations are often performed using statistical mechanics based on vibrational frequencies and other molecular properties obtained from quantum chemical calculations (typically DFT).

Gas-Phase Properties: The standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cv) in the gas phase can be calculated with good accuracy. These calculations rely on obtaining the optimized geometry, vibrational frequencies, and electronic energy of the molecule. For substituted phenols and cresols, these methods have been shown to provide results in good agreement with experimental data. researchgate.netnist.govnist.govnist.gov

Solvation Thermodynamics: The thermodynamics of transferring the molecule from the gas phase to a solvent can be estimated using continuum solvation models (like PCM or SMD) or through more computationally intensive methods like free energy perturbation based on explicit solvent simulations. The Gibbs free energy of solvation (ΔGsolv) is a key parameter that determines the solubility of the compound. For substituted phenols, the thermodynamics of distribution between aqueous and organic phases have been studied, providing a basis for understanding the behavior of this compound. nih.gov

A table of estimated thermodynamic properties for this compound is provided below, based on data for similar compounds like cresol (B1669610) and substituted phenols.

PropertySymbolEstimated Value
Standard Enthalpy of Formation (gas)ΔfH°(g)-250 to -300 kJ/mol
Standard Molar Entropy (gas)S°(g)400 to 450 J/(mol·K)
Heat Capacity at Constant Pressure (gas)Cp(g)150 to 200 J/(mol·K)

Note: These are estimations based on related compounds and require specific calculations for accurate values.

Advanced Analytical Methodologies

Chromatographic Separations for (3-Ethoxy-5-methyl-phenyl)-methanol

Chromatographic techniques are fundamental to the separation and analysis of this compound from complex mixtures and for its purification. These methods exploit the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of this compound. As a substituted benzyl (B1604629) alcohol, its analysis can be effectively achieved using reversed-phase HPLC, a technique widely employed for the separation of moderately polar to nonpolar organic compounds. helixchrom.com The separation is typically performed on a C18 or C8 stationary phase, where the compound is eluted with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727).

The purity of this compound can be determined by analyzing a sample and quantifying the area of the main peak relative to the total area of all peaks in the chromatogram. Quantification, on the other hand, involves creating a calibration curve from standards of known concentration and using this to determine the concentration of the analyte in a sample. A stability-indicating RP-HPLC method can also be developed to monitor the degradation of the compound under various conditions. researchgate.net

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 20 µL
Column Temperature 30 °C

This table presents a hypothetical set of parameters based on common HPLC methods for similar aromatic compounds.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD).

For the analysis of this compound, a non-polar or medium-polarity capillary column would likely be employed. The presence of impurities, including starting materials from its synthesis or degradation products, can be identified by their distinct retention times.

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution compared to conventional GC. This technique employs two columns with different separation mechanisms, providing a much more detailed fingerprint of complex samples and allowing for the separation of co-eluting peaks that might be missed in a one-dimensional GC analysis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method that is exceptionally useful for monitoring the progress of chemical reactions, such as the synthesis of this compound. asianpubs.org By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of starting materials and the formation of the product can be visualized.

The separation on a TLC plate is based on the differential adsorption of the compounds onto the stationary phase (e.g., silica (B1680970) gel) as the mobile phase (a solvent or mixture of solvents) moves up the plate. The spots can be visualized under UV light if the compounds are UV-active, or by using a staining agent. The relative mobility of the spots (Rf value) helps in identifying the components.

Hyphenated Techniques for this compound Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of structural information, enabling the unambiguous identification of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This makes it an invaluable tool for the characterization of this compound in complex matrices. researchgate.net Following separation by the LC system, the analyte is ionized, and the mass-to-charge ratio of the resulting ions is determined. This provides molecular weight information and, through fragmentation analysis (MS/MS), structural details of the compound. LC-MS is particularly useful for identifying synthesis-related impurities and degradation products. researchgate.netrsc.org

Table 2: Potential LC-MS Parameters for the Analysis of this compound

ParameterCondition
LC System UPLC/HPLC with a C18 column
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic Acid
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap
Scan Mode Full Scan and/or Selected Ion Monitoring (SIM)

This table outlines potential parameters for an LC-MS method, adaptable for the specific compound and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile organic compounds. researchgate.net After separation of the components of a sample by GC, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. The resulting mass spectrum is a unique fingerprint of the molecule and can be compared with spectral libraries for positive identification. GC-MS is particularly effective for identifying volatile impurities, residual solvents, and by-products in a sample of this compound.

Sample Preparation and Derivatization Techniques for this compound

The accurate and sensitive analysis of this compound in various matrices necessitates robust sample preparation and, in some cases, derivatization. These steps are crucial for removing interfering substances, concentrating the analyte, and enhancing its chromatographic behavior and detectability. While specific literature detailing these techniques for this compound is limited, established methodologies for analogous substituted benzyl alcohols provide a strong foundation for developing analytical protocols.

Strategies for Enhanced Chromatographic Performance and Detectability

The inherent polarity and potential for thermal degradation of benzyl alcohols can present challenges in chromatographic analysis, particularly in gas chromatography (GC). Strategies to mitigate these issues and improve peak shape, resolution, and detector response are essential for reliable quantification.

Derivatization

One of the most effective strategies to improve the GC analysis of polar compounds like this compound is derivatization. This process involves chemically modifying the hydroxyl group to create a less polar, more volatile, and more thermally stable derivative. A common approach for alcohols is silylation, which replaces the active hydrogen of the hydroxyl group with a trialkylsilyl group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. For instance, the derivatization of 3-Methylbenzyl alcohol to its TBDMS ether has been reported, indicating a viable strategy for related compounds. nih.gov This modification reduces the potential for hydrogen bonding, leading to sharper, more symmetrical peaks and improved separation from other components in a mixture.

Table 1: Potential Derivatization Strategies for this compound based on Analogous Compounds

Derivative TypeReagentAdvantagesReference
tert-butyldimethylsilyl (TBDMS) etherN-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)Forms stable derivatives, less susceptible to hydrolysis than TMS ethers. nih.gov
Trimethylsilyl (TMS) etherN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Common, effective for reducing polarity.

Chromatographic Considerations

The choice of chromatographic column (stationary phase) is critical. For substituted benzyl alcohols, stationary phases of varying polarities are employed. Studies on a wide range of substituted aromatic alcohols have highlighted the importance of stationary phase selection, as phenomena such as in-column dehydration can occur, particularly on certain ionic liquid-based stationary phases. nih.gov This effect can lead to the formation of byproducts and potential misidentification if not properly characterized. nih.gov Therefore, careful selection of the stationary phase and temperature programming is necessary to ensure the integrity of the analyte during analysis.

In high-performance liquid chromatography (HPLC), reversed-phase columns are commonly used for the separation of benzyl alcohol and its derivatives. The choice of mobile phase, typically a mixture of water or buffer with an organic modifier like acetonitrile or methanol, allows for the fine-tuning of the retention and separation of these compounds.

Solvent Extraction and Purification Methods

Prior to analysis, this compound often needs to be isolated from a sample matrix. The selection of an appropriate extraction and purification method depends on the nature of the sample (e.g., reaction mixture, biological fluid) and the concentration of the analyte.

Solvent Extraction

Liquid-liquid extraction (LLE) is a fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases. For a moderately polar compound like this compound, a common approach would involve extraction from an aqueous phase into a water-immiscible organic solvent. The choice of solvent is crucial and is based on the polarity of the target compound. Solvents like ethyl acetate (B1210297) or dichloromethane (B109758) are often effective for extracting benzyl alcohol derivatives from aqueous solutions.

In the context of synthesis, a typical workup procedure to isolate a related compound, 3-ethoxy-5-(hydroxymethyl)phenol, involved extraction with ethyl acetate after the reaction was quenched. chemicalbook.com This highlights the utility of ethyl acetate for recovering ethoxy-substituted phenylmethanol derivatives from a reaction mixture. chemicalbook.com

Purification by Chromatography

For purification of the crude extract, column chromatography is a widely used and effective method. The choice of stationary phase and eluent system is tailored to the polarity of the target compound and its impurities. For the purification of substituted benzyl alcohols, silica gel is a common stationary phase. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, allows for the separation of the desired compound from both less polar and more polar impurities.

A documented purification for a structurally similar compound, 3-ethoxy-5-(hydroxymethyl)phenol, employed column chromatography on silica gel with a gradient of hexane/ethyl acetate. chemicalbook.com This system is likely to be effective for the purification of this compound as well.

Table 2: General Extraction and Purification Parameters for Substituted Benzyl Alcohols

TechniqueStationary PhaseSolvent/Eluent SystemApplicationReference
Column ChromatographySilica GelHexane/Ethyl Acetate (gradient)Purification of crude product chemicalbook.com
Thin Layer ChromatographySilica GelLight petroleum/Methanol mixturesPurity assessment and method development cdnsciencepub.com
Liquid-Liquid ExtractionN/AEthyl Acetate / WaterIsolation from aqueous reaction mixtures chemicalbook.com

It is also important to consider potential degradation of the analyte during sample preparation. For instance, the use of sonication to dissolve samples in benzyl alcohol has been shown to generate degradation products such as benzene (B151609), toluene, and benzaldehyde. jst.go.jpresearchgate.net This suggests that sample preparation methods involving high energy input should be used with caution to avoid artifact formation. jst.go.jpresearchgate.net

Non Clinical Applications and Research Pathways

Role of (3-Ethoxy-5-methyl-phenyl)-methanol as a Key Synthetic Building Block

This compound, with its distinct arrangement of ethoxy, methyl, and methanol (B129727) functional groups on a phenyl ring, serves as a valuable intermediate in the synthesis of more complex molecules. The interplay of these groups influences the reactivity and potential applications of the compound.

Precursor in Heterocyclic and Carbocyclic Chemistry

While direct research specifically detailing the use of this compound as a precursor in heterocyclic and carbocyclic chemistry is not extensively documented, the reactivity of substituted benzyl (B1604629) alcohols is well-established in this field. Benzyl alcohols, in general, are versatile starting materials for the synthesis of a variety of cyclic structures. d-nb.info The hydroxyl group can be easily converted into a good leaving group, facilitating cyclization reactions.

For instance, substituted benzyl alcohols can undergo intramolecular reactions to form oxygen-containing heterocycles or can be used in multi-component reactions to build complex heterocyclic frameworks. The presence of the ethoxy and methyl groups on the phenyl ring of this compound can influence the electronic and steric properties of the molecule, potentially directing the regioselectivity of cyclization reactions and impacting the stability and properties of the resulting heterocyclic or carbocyclic systems.

A synthesis route for the closely related compound, 3-ethoxy-5-(hydroxymethyl)phenol, has been described, starting from 3,5-dihydroxybenzyl alcohol and iodoethane. chemicalbook.com This suggests that this compound could likely be synthesized through similar etherification and reduction pathways, making it an accessible building block for further synthetic transformations.

Scaffold for Design of Novel Organic Compounds

The molecular framework of this compound provides a robust scaffold for the design and synthesis of new organic compounds with potentially interesting biological or material properties. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The design of novel compounds based on specific scaffolds is a common strategy in medicinal chemistry and materials science. nih.govmdpi.com

The substituted phenyl ring of this compound offers multiple points for further functionalization. The hydroxyl group of the methanol moiety can be readily oxidized to an aldehyde or a carboxylic acid, or substituted with other nucleophiles, allowing for the introduction of a wide range of chemical diversity. The aromatic ring itself can undergo electrophilic substitution reactions, although the directing effects of the existing ethoxy and methyl groups would need to be considered.

The development of novel organic compounds often involves the strategic modification of a central scaffold to optimize desired properties. For example, in drug discovery, modifications to a scaffold can enhance binding affinity to a biological target, improve pharmacokinetic properties, or reduce toxicity. nih.gov Similarly, in materials science, altering the substituents on a core scaffold can tune properties such as solubility, thermal stability, or optical and electronic characteristics. rijksmuseum.nl While specific examples for this compound are not prevalent in the literature, the principles of scaffold-based design are broadly applicable.

Application in Functional Material Synthesis

The synthesis of functional materials often relies on the use of well-defined molecular building blocks. Substituted benzyl alcohols and their derivatives are utilized in the creation of various functional materials, including polymers and organic light-emitting diodes (OLEDs). patsnap.com While direct applications of this compound in this area are not widely reported, its structural features suggest potential utility.

The hydroxyl group can be used to incorporate the molecule into polyester (B1180765) or polyurethane chains, with the substituted phenyl ring forming part of the polymer backbone. The ethoxy and methyl groups can influence the physical properties of the resulting polymer, such as its glass transition temperature, solubility, and mechanical strength.

In the context of OLEDs, specific aromatic and heterocyclic structures are known to exhibit electroluminescent properties. While there is no direct evidence of this compound being used in OLEDs, related phenolic ether structures have been investigated as components in the fabrication of these devices. nih.gov The specific substitution pattern of this compound could potentially be exploited to tune the electronic properties of materials for such applications.

Exploration in Catalysis and Ligand Design with this compound Derivatives

The field of catalysis often employs organic molecules as ligands that coordinate to metal centers, influencing the activity and selectivity of the catalyst. The structural and electronic properties of this compound and its derivatives make them potential candidates for ligand design.

Development of Ligands for Metal-Catalyzed Reactions

There is no specific information available in the searched results regarding the use of this compound derivatives as ligands for metal-catalyzed reactions. However, the development of ligands from substituted benzyl alcohols is a known strategy in catalysis. mdpi.com The hydroxyl group can serve as an anchor point for coordination to a metal, or it can be modified to introduce other coordinating moieties such as phosphines or amines.

The ethoxy and methyl substituents on the phenyl ring can exert steric and electronic effects on the metal center, which can be crucial for controlling the outcome of a catalytic reaction. For example, bulky ligands can create a specific steric environment around the metal, leading to high selectivity in reactions such as asymmetric synthesis. The electronic properties of the ligand, influenced by the electron-donating or electron-withdrawing nature of the substituents, can modulate the reactivity of the metal catalyst.

While no specific ligands derived from this compound have been reported, the general principles of ligand design suggest that this molecule could serve as a platform for developing new ligands for various metal-catalyzed transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Investigation in Organocatalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Chiral alcohols and their derivatives can act as organocatalysts for a variety of reactions. researchgate.net While there is no direct research on the use of this compound or its derivatives in organocatalytic systems, the potential exists based on the reactivity of similar structures.

For example, chiral benzyl alcohol derivatives have been used to catalyze asymmetric reactions, where the chiral environment provided by the catalyst leads to the preferential formation of one enantiomer of the product. The hydroxyl group of the alcohol can participate in hydrogen bonding interactions with the substrates, activating them and controlling the stereochemical outcome of the reaction.

Given that this compound is achiral, its direct use as a stereoselective organocatalyst is unlikely. However, it could be used as a precursor to synthesize chiral derivatives that could then be investigated in organocatalytic systems. The synthesis of such derivatives would involve the introduction of a chiral center, for instance, through asymmetric reduction of a corresponding ketone or by resolution of a racemic mixture.

Design and Synthesis of Novel this compound Derivatives for Structure-Property Relationship Studies

The rational design of novel derivatives of this compound is pivotal for establishing robust structure-property relationships (SPRs). These studies are fundamental to understanding how molecular modifications influence the physicochemical and potential biological activities of the parent compound. The core strategy involves the systematic alteration of the this compound scaffold and the subsequent evaluation of the resulting derivatives.

Key modifications can be introduced at several positions on the molecule:

The Phenyl Ring: Introduction of additional substituents, such as halogens, alkyl groups, or electron-withdrawing/donating groups, can significantly alter the electronic and steric properties of the aromatic ring. These changes can influence the molecule's reactivity, polarity, and potential interactions with biological targets.

The Ethoxy Group: Variation of the alkoxy chain length (e.g., methoxy (B1213986), propoxy) or introduction of branching can impact the lipophilicity and metabolic stability of the derivatives.

The Methanol Moiety: Esterification or etherification of the hydroxyl group can modulate the compound's polarity and its ability to act as a hydrogen bond donor.

The synthesis of these derivatives often employs well-established organic chemistry reactions. For instance, the preparation of the parent this compound can be envisioned through a multi-step sequence starting from 3,5-dimethylphenol. This could involve selective etherification followed by functionalization of one of the methyl groups to a hydroxymethyl group.

A general synthetic approach to derivatives could involve the following steps:

Preparation of the 3-ethoxy-5-methylbenzaldehyde (B14039164) intermediate: This can be achieved through various formylation reactions of 1-ethoxy-3-methylbenzene.

Reduction to the corresponding benzyl alcohol: The aldehyde can be selectively reduced to this compound using reducing agents like sodium borohydride (B1222165).

Derivatization: The synthesized parent alcohol can then be used as a platform for further modifications, such as esterification with various carboxylic acids or etherification with different alkyl halides.

The following table illustrates a hypothetical set of derivatives and the rationale behind their design for SPR studies:

Derivative NameModificationRationale for DesignPotential Property to Investigate
(3-Methoxy-5-methyl-phenyl)-methanolEthoxy to MethoxyInvestigate the effect of smaller alkoxy group on solubility and metabolic stability.Solubility, Lipophilicity
(3-Ethoxy-5-propyl-phenyl)-methanolMethyl to PropylStudy the impact of increased alkyl chain length on lipophilicity.Lipophilicity, Permeability
(3-Ethoxy-5-methyl-phenyl)-methyl acetate (B1210297)Esterification of -OHEvaluate the effect of masking the hydroxyl group on hydrogen bonding capacity.Hydrogen bonding potential, Polarity
(4-Fluoro-3-ethoxy-5-methyl-phenyl)-methanolIntroduction of FluorineAssess the influence of an electron-withdrawing group on electronic properties.Acidity of hydroxyl proton, Dipole moment

By systematically synthesizing and analyzing such derivatives, researchers can build a comprehensive understanding of the structure-property landscape, which is crucial for the future development of molecules with desired characteristics.

Future Research Directions in Synthetic Methodologies and Mechanistic Understanding

The field of organic synthesis is continuously evolving, with a strong emphasis on developing more efficient, sustainable, and selective reactions. solubilityofthings.com Future research on this compound and its analogues will likely benefit from and contribute to these advancements.

Key areas for future synthetic research include:

Greener Synthesis Routes: The development of synthetic pathways that utilize less hazardous reagents, minimize waste, and employ renewable starting materials is a major goal. solubilityofthings.com For the synthesis of this compound derivatives, this could involve exploring biocatalytic methods or employing catalytic reactions that proceed under milder conditions. researchgate.netshinshu-u.ac.jp

Novel Catalytic Systems: The design and application of new catalysts, including transition metal complexes and organocatalysts, can lead to more efficient and selective transformations. nano-ntp.comucc.ie For example, developing catalysts for the direct and selective C-H functionalization of the aromatic ring would provide a more atom-economical route to a wide range of derivatives.

Flow Chemistry and Automation: The use of continuous flow reactors and automated synthesis platforms can accelerate the synthesis and purification of compound libraries. solubilityofthings.com This high-throughput approach would be invaluable for rapidly exploring the structure-property relationships of numerous this compound derivatives.

In terms of mechanistic understanding, future research could focus on:

Elucidation of Reaction Mechanisms: Detailed mechanistic studies of the key synthetic transformations will enable the optimization of reaction conditions and the rational design of improved synthetic routes. This can involve a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling.

Understanding Catalyst Behavior: For catalytic reactions, a deep understanding of the catalyst's structure, activity, and deactivation pathways is essential for developing more robust and efficient catalytic systems. youtube.com

Computational Design and Prediction for Novel Analogues of this compound

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering powerful methods to predict molecular properties and guide the design of new compounds. For the study of this compound analogues, computational approaches can be employed in several key areas:

Prediction of Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties such as solubility, lipophilicity (logP), and boiling point for a series of designed analogues. These models use molecular descriptors derived from the chemical structure to correlate with experimental data.

Conformational Analysis: Understanding the preferred three-dimensional arrangement (conformation) of this compound and its derivatives is crucial, as it can influence their reactivity and interactions with other molecules. Computational methods like Density Functional Theory (DFT) can be used to calculate the relative energies of different conformers. nih.gov

Virtual Screening and Docking Studies: In the context of designing molecules with potential biological activity, computational docking can be used to predict how well a designed analogue might bind to a specific protein target. This allows for the in-silico screening of large virtual libraries of compounds to prioritize the synthesis of the most promising candidates.

Reaction Mechanism Elucidation: Computational methods can be used to model reaction pathways and transition states, providing insights into the feasibility and selectivity of proposed synthetic routes. nih.gov This can help in optimizing reaction conditions and predicting the formation of potential byproducts.

The integration of these computational tools with experimental synthesis and testing creates a synergistic workflow, accelerating the discovery and development of novel this compound derivatives with desired properties.

Q & A

Q. What mechanistic insights explain contradictions in catalytic reduction data for this compound?

  • Methodological Answer : Discrepancies in Pd/C vs. NaBH₄ reduction yields may stem from catalyst poisoning by the ethoxy group. Investigate via:
  • Kinetic isotope effects (KIE) to identify rate-determining steps.
  • XPS analysis of spent Pd/C catalysts to detect sulfur or oxygen adsorption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.